4,5-Octanedione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

octane-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-7(9)8(10)6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZAPOXYXNIBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202971 | |

| Record name | 4,5-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; At high concentration powerful pungent, fatty buttery aroma; upon dilution pleasant creamy-buttery aroma | |

| Record name | 4,5-Octanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2015/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 4,5-Octanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2015/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.908-0.918 (20°) | |

| Record name | 4,5-Octanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2015/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5455-24-3 | |

| Record name | 4,5-Octanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5455-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Octanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Octanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Octanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-OCTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OCI30QIY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,5-Octanedione chemical properties and structure

An In-depth Technical Guide to 4,5-Octanedione: Structure, Properties, and Applications

Introduction

This compound (CAS No. 5455-24-3), also known as bibutyryl or dipropyl diketone, is an aliphatic α-diketone, a class of organic compounds characterized by two adjacent carbonyl groups.[1] This structural feature imparts unique reactivity, making it a valuable intermediate in various fields of chemical science. While recognized for its applications in the flavor and fragrance industry, its utility extends to organic synthesis and materials science.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and spectroscopic properties, synthetic methodologies, key applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and resulting physical properties. Understanding these is the first step in harnessing its chemical potential.

Chemical Structure

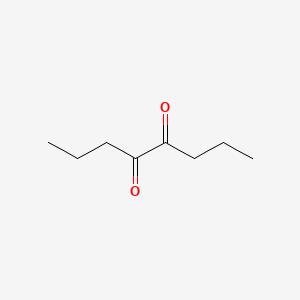

This compound possesses a simple acyclic eight-carbon chain with carbonyl groups at the C4 and C5 positions. The molecule has a total of five rotatable bonds, contributing to its conformational flexibility.[2]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The bulk properties of this compound are summarized below. This data is critical for designing experimental conditions, from reaction solvent selection to purification procedures.

| Property | Value | Source(s) |

| IUPAC Name | octane-4,5-dione | [2] |

| Synonyms | Bibutyryl, Dipropyl diketone, n-Octane-4,5-dione | [2][3] |

| CAS Number | 5455-24-3 | [1][3] |

| Molecular Formula | C₈H₁₄O₂ | [2][4] |

| Molecular Weight | 142.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | At high concentration, a powerful pungent, fatty, buttery aroma; pleasant creamy-buttery upon dilution. | [2] |

| Boiling Point | 168 °C at 760 mmHg | [3][5] |

| Density | 0.908 - 0.918 g/cm³ at 20°C | [2][3] |

| Flash Point | 56.5 °C | [3][5] |

| Solubility | Practically insoluble in water; Soluble in ethanol and other organic solvents. | [2] |

| Refractive Index | 1.414 - 1.424 at 20°C | [2] |

Computed Molecular Properties

Computational descriptors provide further insight into the molecule's behavior in biological and chemical systems, such as its potential for hydrogen bonding and its conformational complexity.

| Property | Value | Source(s) |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bond Count | 5 | [2] |

| LogP (Octanol/Water) | 1.72480 | [3][5] |

| Polar Surface Area (PSA) | 34.14 Ų | [3] |

Advanced Spectroscopic Characterization

Unambiguous structural elucidation is the cornerstone of chemical research. The combination of NMR, IR, and Mass Spectrometry provides a detailed picture of the molecular framework.[1][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be symmetric. Protons on the α-carbons (C3 and C6) would appear as triplets, deshielded by the adjacent carbonyl groups. The protons on the β-carbons (C2 and C7) would appear as sextets, and the terminal methyl protons (C1 and C8) would appear as triplets.

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals in the aliphatic region for the symmetric carbons (C1/C8, C2/C7, C3/C6) and a significantly downfield signal for the carbonyl carbons (C4/C5), typically in the range of 190-210 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic stretching vibrations of the carbonyl groups. A strong absorption band is expected in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretch of the diketone. The absence of a broad band around 3300-3500 cm⁻¹ confirms the absence of hydroxyl groups.[8]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z = 142. The primary fragmentation pattern would likely involve α-cleavage, resulting in the loss of propyl (C₃H₇) or butyryl (C₄H₇O) radicals, leading to characteristic fragment ions.

Synthesis and Reactivity

The synthesis of α-diketones like this compound has evolved, with several reliable methods available to chemists.[1]

General Synthetic Methodologies

While specific, high-yield syntheses for this compound are proprietary or less commonly published, general methods for α-diketone synthesis are well-established and applicable.[9] A prevalent approach is the oxidation of the corresponding internal alkyne, 4-octyne.

Caption: General workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Oxidation: Strong oxidizing agents are required to cleave the alkyne's triple bond and form the vicinal carbonyls. The choice between permanganate and ruthenium-based systems often depends on substrate tolerance, scale, and cost.[10]

-

Workup: The workup is crucial to remove inorganic byproducts and unreacted starting material. An aqueous quench neutralizes the oxidant, and extraction isolates the organic product.

-

Purification: Due to its relatively low boiling point, vacuum distillation is an effective method for purifying the final product on a large scale. For higher purity, column chromatography can be employed.

Key Reactivity

The adjacent carbonyl groups make this compound a versatile building block.[1] Its reactivity is central to its use in synthesizing more complex molecules, particularly heterocycles. A classic example is the condensation reaction with primary amines or diamines to form imines or heterocyclic systems like quinoxalines, which are important scaffolds in medicinal chemistry.

Industrial and Research Applications

This compound's applications span several industries, driven by its distinct sensory properties and its chemical reactivity.

Flavor and Fragrance Industry

This compound is recognized by the Flavor and Extract Manufacturers Association (FEMA No. 4533) and is considered Generally Recognized as Safe (GRAS) for its use as a flavoring agent in food.[2] Its powerful buttery and creamy aroma profile makes it a component in dairy, fruity, and sweet flavor formulations.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses no safety concern at current intake levels when used as a flavoring agent.[2]

Polymer and Materials Science

While this compound itself is not a primary component, its derivatives are valuable intermediates. For example, highly branched analogs like 4,4,5,5-tetramethyl-2,7-octanedione are used in the synthesis of materials for organic electronics, including organic semiconductors and components for OLEDs.[1] The stability and electron-accepting nature of the diketone core are beneficial in these material science applications.[1]

Organic Synthesis

As a bifunctional molecule, this compound serves as a precursor for synthesizing a variety of compounds, including 1,2,4-triazines, imidazoles, and quinoxalines.[1] This makes it a useful tool for chemists developing new pharmaceuticals and agrochemicals.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety.

Hazard Identification

Based on safety data for similar α-diketones, this compound should be handled as a flammable liquid.[11] It is also likely to be a skin and eye irritant and may cause respiratory irritation if inhaled.

-

Physical Hazards: Flammable liquid and vapor.

-

Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[12] Grounding of containers and receiving equipment is necessary to prevent static discharge.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing and reducing agents.

Experimental Protocols

The following protocols are representative of the workflows used when working with this compound.

Protocol: Analytical Sample Preparation for Spectroscopic Analysis

This protocol ensures the acquisition of high-quality data for structural confirmation.

Caption: Workflow for preparing this compound for analysis.

Step-by-Step Methodology:

-

Sample Acquisition: Accurately weigh 10-20 mg of this compound for NMR analysis. Smaller quantities are needed for IR and MS.

-

NMR Sample Preparation: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d) in a clean, dry NMR tube. Ensure the sample is fully dissolved. The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals.

-

IR Sample Preparation: As a liquid, the easiest method is to place a single drop of the neat liquid between two salt (NaCl or KBr) plates to create a thin film for analysis.

-

MS Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a high-purity, volatile solvent like methanol or dichloromethane to facilitate ionization.

-

Data Acquisition: Run the prepared samples on the respective spectrometers (NMR, FT-IR, MS).

-

Data Analysis: Process the acquired data to confirm the structure and purity of the compound, comparing it against reference data.

Conclusion

This compound is a chemically significant molecule whose value is derived from the versatile reactivity of its α-diketone functional group. Beyond its well-established role in the flavor industry, it serves as a key building block in organic synthesis and holds potential for the development of advanced materials. A thorough understanding of its properties, as detailed in this guide, is essential for researchers and scientists aiming to leverage its capabilities in their respective fields. Adherence to strict safety protocols is mandatory to ensure its effective and safe utilization in a laboratory setting.

References

-

This compound | C8H14O2 | CID 138508. PubChem. Available at: [Link]

-

Aspersorbiciols A and B, Two Hybrid Sorbicillinoids with an Undescribed Skeleton from a Marine-Derived Fungus Aspergillus sp. GXIMD02072. ACS Publications. Available at: [Link]

-

4,5-Octanediol | C8H18O2 | CID 521866. PubChem. Available at: [Link]

-

4,5-Octadione | CAS#:5455-24-3. Chemsrc. Available at: [Link]

-

This compound - 5455-24-3, C8H14O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

-

This compound. NIST WebBook. Available at: [Link]

-

α-Diketone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Available at: [Link]

-

NMR, mass spectroscopy, IR - finding compound structure?. ResearchGate. Available at: [Link]

- CN101423467B - Method for synthesizing 2,5-acetonyl acetone. Google Patents.

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. Available at: [Link]

-

Methods of preparation of alpha-diketones and alpha-diketone monomers. ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

-

Welcome to the NIST WebBook. NIST. Available at: [Link]

-

3,3,6,6-Tetramethyl-4,5-octanedione | C12H22O2 | CID 86653609. PubChem. Available at: [Link]

-

Octane, 4,5-diethyl-. NIST WebBook. Available at: [Link]

-

Octane. NIST WebBook. Available at: [Link]

-

Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

2,5-Octanedione | C8H14O2 | CID 6420399. PubChem. Available at: [Link]

-

Synthesis of 1,3-diketones. Organic Chemistry Portal. Available at: [Link]

-

Spectra Problem #7 Solution. University of Calgary. Available at: [Link]

-

Recent Developments in the Synthesis of β-Diketones. PMC - NIH. Available at: [Link]

-

Exam 2 Answer Key. University of Wisconsin-Green Bay. Available at: [Link]

Sources

- 1. This compound | 5455-24-3 | Benchchem [benchchem.com]

- 2. This compound | C8H14O2 | CID 138508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,5-Octadione | CAS#:5455-24-3 | Chemsrc [chemsrc.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Page loading... [guidechem.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Exam 2 Answer Key [web.pdx.edu]

- 9. researchgate.net [researchgate.net]

- 10. α-Diketone synthesis by oxidation [organic-chemistry.org]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

Synthesis of 4,5-Octanedione from butyraldehyde

An In-Depth Technical Guide to the Synthesis of 4,5-Octanedione from Butyraldehyde

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for producing this compound, a significant α-diketone, starting from the readily available precursor, butyraldehyde. The synthesis is presented as a multi-step process, beginning with the conversion of butyraldehyde to a suitable ester, followed by a classical acyloin condensation to form the α-hydroxy ketone intermediate, 4-hydroxy-5-octanone (butyroin). The final step involves the selective oxidation of this intermediate to yield the target this compound. This document delves into the mechanistic underpinnings of each transformation, the rationale behind the selection of reagents and reaction conditions, and provides detailed, step-by-step experimental protocols. The content is structured to provide researchers, chemists, and professionals in drug development with the necessary insights for practical application and further investigation.

Introduction and Strategic Overview

This compound (also known as bibutyryl or dipropyl diketone) is an α-diketone that finds application as a flavoring agent, prized for its creamy, buttery aroma.[1][2] Beyond its role in the food and fragrance industry, its vicinal dicarbonyl motif makes it a valuable building block in the synthesis of heterocyclic compounds and other complex organic molecules.

The direct synthesis of this compound from butyraldehyde presents a classic challenge in organic chemistry: the formation of a carbon-carbon bond between two carbonyl-containing precursors followed by functional group manipulation. A direct dimerization of butyraldehyde is not straightforward. Therefore, a more strategic, multi-step approach is required. This guide outlines a validated two-stage core synthesis from an ester derivative of butyraldehyde:

-

Acyloin Condensation: Reductive coupling of two molecules of an alkyl butyrate (e.g., ethyl butyrate) using metallic sodium to form the α-hydroxy ketone, 4-hydroxy-5-octanone.

-

Oxidation: Selective oxidation of the secondary alcohol in 4-hydroxy-5-octanone to a ketone, yielding the final product, this compound.

This strategy leverages the well-established acyloin condensation, a powerful tool for C-C bond formation, and pairs it with a reliable oxidation method to achieve the target structure.[3][4]

Overall Synthetic Workflow

The logical flow from the starting material to the final product is visualized below. The initial, trivial esterification of butyraldehyde is included for completeness.

Caption: Overall synthetic pathway from butyraldehyde to this compound.

Part I: Synthesis of 4-Hydroxy-5-octanone via Acyloin Condensation

The cornerstone of this synthesis is the acyloin condensation, a reductive coupling of two carboxylic esters mediated by metallic sodium.[3][4][5] This reaction is highly effective for preparing α-hydroxy ketones from aliphatic esters.

Mechanistic Rationale

The reaction proceeds through a free-radical mechanism in an aprotic solvent. The choice of metallic sodium as the reducing agent and an inert, high-boiling solvent like toluene is critical. Protic solvents would lead to the simple reduction of the ester (Bouveault-Blanc reduction).[3]

The mechanism involves four key stages:[4][6]

-

Single Electron Transfer (SET): Two sodium atoms each transfer an electron to the carbonyl carbon of two ester molecules, forming a radical anion.

-

Dimerization: The two radical anions couple to form a dianion adduct.

-

Alkoxide Elimination: This unstable adduct eliminates two alkoxide groups (e.g., ethoxide) to form an intermediate 1,2-diketone (in this case, this compound).

-

Reduction and Protonation: The highly reactive 1,2-diketone is immediately reduced by two more sodium atoms to a sodium enediolate. This stable intermediate is then protonated during aqueous workup to yield an enediol, which rapidly tautomerizes to the final acyloin product.

Caption: Simplified mechanism of the Acyloin Condensation.

Field-Proven Insights & Protocol Optimization

-

Sodium Dispersion: The reaction is heterogeneous and its rate is dependent on the surface area of the sodium. Using a fine dispersion of sodium, prepared by melting and rapidly stirring the metal in hot toluene or xylene under an inert atmosphere, is crucial for achieving reasonable reaction times and yields.

-

Inert Atmosphere: The reaction is exquisitely sensitive to oxygen and moisture. All glassware must be oven-dried, and the reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.

-

Yield Improvement with TMSCl: A significant side reaction is the Claisen condensation of the ester, which is base-catalyzed by the alkoxide generated. This can be suppressed, and yields often improved, by adding chlorotrimethylsilane (TMSCl) to the reaction mixture.[3][6][7] TMSCl traps the enediolate intermediate as a stable bis-silyl enol ether, which can be isolated and later hydrolyzed under mild acidic conditions to furnish the acyloin.

Detailed Experimental Protocol: Acyloin Condensation of Ethyl Butyrate

Materials & Equipment:

-

Three-necked round-bottom flask (1 L), oven-dried

-

Reflux condenser, dropping funnel, mechanical stirrer

-

Inert gas line (Argon or Nitrogen)

-

Heating mantle

-

Sodium metal

-

Anhydrous Toluene

-

Ethyl butyrate

-

Methanol, Diethyl ether, Saturated NaCl solution, Anhydrous MgSO₄

Procedure:

-

Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser (with an inert gas outlet), and dropping funnel. Flame-dry the entire apparatus under a flow of argon and allow it to cool to room temperature.

-

Sodium Dispersion: To the flask, add 500 mL of anhydrous toluene. Add sodium metal (e.g., 1.1 eq per eq of ester) cut into small pieces. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium. Once a "sand" is formed, allow the mixture to cool to room temperature.

-

Reactant Addition: Charge the dropping funnel with ethyl butyrate (1.0 eq). Add the ethyl butyrate dropwise to the stirred sodium suspension over 1-2 hours. The reaction is exothermic and may require occasional cooling to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours, or until the sodium is consumed. The mixture will typically become thick and purple or gray.

-

Workup: Cool the reaction mixture in an ice bath. Cautiously add methanol dropwise to quench any unreacted sodium until the effervescence ceases.

-

Hydrolysis & Extraction: Slowly add water to hydrolyze the sodium enediolate. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Washing & Drying: Combine the organic layers and wash them sequentially with water and saturated NaCl solution. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 4-hydroxy-5-octanone can be purified by vacuum distillation.

Part II: Oxidation to this compound

The conversion of the acyloin intermediate to the target α-diketone requires a selective oxidation of the secondary alcohol without cleaving the adjacent C-C bond. Several reagents are suitable for this transformation.

Selection of Oxidizing Agent

While reagents like chromium-based oxidants (e.g., Jones reagent) are effective, their toxicity and disposal issues make them less desirable.[8] Milder and more environmentally benign alternatives are preferred in modern synthesis.

-

Bismuth(III) Oxide (Bi₂O₃) in Acetic Acid: This is a highly effective and selective method for oxidizing acyloins to α-diketones. The reaction is typically clean, and the workup is straightforward.

-

Copper(II) Acetate in Acetic Acid: A classic and reliable method. The Cu(II) is reduced to Cu(I) during the reaction.

-

Air/Oxygen with a Catalyst: Catalytic systems, often employing transition metals, can use air as the terminal oxidant, representing a green chemistry approach.

For this guide, we will detail the protocol using bismuth(III) oxide due to its high selectivity and operational simplicity.

Detailed Experimental Protocol: Oxidation of 4-Hydroxy-5-octanone

Materials & Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

4-Hydroxy-5-octanone (from Part I)

-

Bismuth(III) oxide (Bi₂O₃)

-

Glacial acetic acid

-

Dichloromethane (DCM), Sodium bicarbonate solution, Anhydrous Na₂SO₄

-

Celite or filtration aid

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the crude 4-hydroxy-5-octanone (1.0 eq) in glacial acetic acid.

-

Addition of Oxidant: Add bismuth(III) oxide (approx. 1.2 eq) to the stirred solution.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the insoluble bismuth salts, washing the pad with dichloromethane.

-

Extraction & Neutralization: Transfer the filtrate to a separatory funnel. Dilute with additional DCM and carefully wash with water, followed by saturated sodium bicarbonate solution until the effervescence stops (to neutralize the acetic acid). Finally, wash with saturated NaCl solution.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting crude this compound, a yellow liquid, can be purified by vacuum distillation to yield the final product.

Compound Data and Characterization

The physical properties of the key compounds in this synthetic sequence are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Butyraldehyde | C₄H₈O | 72.11 | 74.8 | 0.817 |

| Ethyl Butyrate | C₆H₁₂O₂ | 116.16 | 121 | 0.879 |

| 4-Hydroxy-5-octanone | C₈H₁₆O₂ | 144.21 | ~185-190 | ~0.92 |

| This compound | C₈H₁₄O₂ | 142.20 | 168 [9] | ~0.918 [9] |

References

-

Lucija Hok, Robert Vianello. Direct Metal-Free Transformation of Alkynes to Nitriles: Computational Evidence for the Precise Reaction Mechanism. International Journal of Molecular Sciences 2021, 22 (6). URL: [Link]

-

Organic Chemistry Portal. α-Diketone synthesis by oxidation. URL: [Link]

-

One-pot cascade synthesis of α-diketones from aldehydes and ketones in water by using a bifunctional iron nanocomposite catalyst. Green Chemistry (RSC Publishing). URL: [Link]

-

PubChem. This compound | C8H14O2. URL: [Link]

-

Organic Chemistry Portal. Acyloin Condensation. URL: [Link]

-

Hur, J., Jang, J., & Sim, J. Asymmetric synthesis of 4,5-disubstituted-γ-butyrolactones via organocatalyzed three-component coupling. ResearchGate. URL: [Link]

-

Wikipedia. Acyloin condensation. URL: [Link]

-

New access to 1,3-diketones from aldehydes. Archimer. URL: [Link]

-

Delion, V., et al. Asymmetric synthesis of trans-4,5-disubstituted γ-butyrolactones involving a key allylboration step. First access to (-)-nicotlactone B and (-)-galbacin. PubMed. URL: [Link]

-

Acyloin Condensation reaction | Full mechanism | Use of Trimethylsilylchloride to improve yield. YouTube. URL: [Link]

-

Chemistry Steps. Converting Aldehydes to Ketones. URL: [Link]

-

Delion, V., et al. Asymmetric synthesis of: Trans -4,5-disubstituted γ-butyrolactones involving a key allylboration step. First access to (-)-nicotlactone B and (-)-galbacin. ResearchGate. URL: [Link]

- Preparation of 4,5-dicyanoimidazoles. Google Patents.

-

Hirapara, P., et al. CO2-assisted synthesis of non-symmetric α-diketones directly from aldehydes via C–C bond formation. Green Chemistry (RSC Publishing). URL: [Link]

-

Synthesis route of dialdehydes and diketones. ResearchGate. URL: [Link]

-

BS Publications. Acyloin Condensation. URL: [Link]

- 4-Hydroxy-n-butyraldehyde from allyl alcohol and formaldehyde. Google Patents.

-

Organic Syntheses Procedure. Bicyclo[3.3.0]octane-2,6-dione. URL: [Link]

-

ChemSynthesis. This compound. URL: [Link]

-

Acyloin Ester Condensation. URL: [Link]

-

Synthesis of Pyrene-4,5-dione on a 15 g Scale. ResearchGate. URL: [Link]

-

Chemsrc. 4,5-Octadione | CAS#:5455-24-3. URL: [Link]

Sources

- 1. This compound | C8H14O2 | CID 138508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5455-24-3 | Benchchem [benchchem.com]

- 3. Acyloin Condensation [organic-chemistry.org]

- 4. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 5. catalogimages.wiley.com [catalogimages.wiley.com]

- 6. bspublications.net [bspublications.net]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4,5-Octadione | CAS#:5455-24-3 | Chemsrc [chemsrc.com]

Spectroscopic Data of 4,5-Octanedione: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,5-octanedione, a significant α-diketone in organic synthesis and flavor chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide emphasizes the interpretation of spectral data, providing both experimental and predicted values to facilitate a deeper understanding of the molecule's structural characteristics.

Introduction to this compound and its Spectroscopic Characterization

This compound (C₈H₁₄O₂) is a symmetrical α-diketone characterized by two adjacent carbonyl groups. Its molecular structure presents a unique electronic environment that gives rise to distinct spectroscopic signatures. Understanding these signatures is paramount for its identification, purity assessment, and for predicting its reactivity in various chemical transformations. This guide will explore the key spectroscopic techniques used to elucidate the structure of this compound, providing a detailed analysis of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental NMR spectra in the public domain, the following data is predicted based on well-established computational models and analysis of analogous structures.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The protons on the carbon atoms adjacent to the carbonyl groups (α-protons) are the most deshielded, appearing further downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~0.94 | Triplet | 6H | -CH₃ (C1, C8) |

| ~1.65 | Sextet | 4H | -CH₂- (C2, C7) |

| ~2.70 | Triplet | 4H | -CH₂-C=O (C3, C6) |

Disclaimer: These are predicted values and may differ from experimental results.

The predicted spectrum indicates three distinct proton environments. The methyl protons (C1 and C8) are expected to appear as a triplet around 0.94 ppm due to coupling with the adjacent methylene protons. The methylene protons at C2 and C7 are predicted to be a sextet around 1.65 ppm, being coupled to both the methyl and the other methylene protons. The methylene protons alpha to the carbonyl groups (C3 and C6) are the most deshielded and are expected to appear as a triplet around 2.70 ppm.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is also simplified by its symmetry, showing only four distinct carbon signals. The most notable feature is the highly deshielded signal of the carbonyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~13.7 | -CH₃ (C1, C8) |

| ~16.9 | -CH₂- (C2, C7) |

| ~37.5 | -CH₂-C=O (C3, C6) |

| ~207.0 | C=O (C4, C5) |

Disclaimer: These are predicted values and may differ from experimental results.

The carbonyl carbons (C4 and C5) are predicted to have a chemical shift of approximately 207.0 ppm, which is characteristic for α-diketones. The other carbon signals appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration.

Predicted IR Absorption Data

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (α-diketone) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1375 | Medium | C-H bend (methyl) |

The most diagnostic peak in the IR spectrum of this compound is the strong absorption around 1715 cm⁻¹, which is characteristic of the carbonyl stretching in α-diketones. The presence of adjacent carbonyl groups slightly lowers the frequency compared to a simple ketone. The C-H stretching and bending vibrations are also expected in their typical regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following data is based on the experimental electron ionization (EI) mass spectrum of this compound available from the NIST WebBook.

Experimental Mass Spectrometry Data

Table 4: Experimental Mass Spectrum Data for this compound

| m/z | Relative Abundance (%) | Proposed Fragment |

| 27 | 15 | [C₂H₃]⁺ |

| 29 | 25 | [C₂H₅]⁺ |

| 43 | 100 | [CH₃CH₂CO]⁺ |

| 71 | 85 | [CH₃CH₂CH₂CO]⁺ |

| 113 | 5 | [M - C₂H₅]⁺ |

| 142 | 2 | [M]⁺ |

The mass spectrum shows a small molecular ion peak ([M]⁺) at m/z 142, corresponding to the molecular weight of this compound (142.20 g/mol ). The base peak is observed at m/z 43, which can be attributed to the stable acylium ion [CH₃CH₂CO]⁺ formed by α-cleavage. Another significant peak is present at m/z 71, corresponding to the [CH₃CH₂CH₂CO]⁺ acylium ion, also a result of α-cleavage.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid α-diketone like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Caption: A generalized workflow for acquiring NMR spectra.

FT-IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): Place a drop of the liquid sample directly onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin film.

-

Spectrum Acquisition: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum with the empty sample compartment.

-

Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative abundance versus m/z.

References

-

NIST Chemistry WebBook, SRD 69: this compound. [Link]

-

NMRDB.org: Online NMR prediction tool. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Physical properties of Bibutyryl (4,5-Octanedione)

An In-Depth Technical Guide to the Physical Properties of Bibutyryl (4,5-Octanedione)

Introduction

Bibutyryl, systematically known as this compound, is an aliphatic α-diketone that has garnered attention across various scientific disciplines. Its molecular structure, characterized by two adjacent carbonyl groups flanked by propyl chains, imparts unique chemical reactivity and physical characteristics. With the molecular formula C₈H₁₄O₂, this compound serves as a valuable model for studying diketone chemistry and is utilized as a flavoring agent in the food industry.[1][2] This guide provides a comprehensive overview of the core physical properties of Bibutyryl, outlines rigorous experimental protocols for their determination, and offers insights into the scientific principles underpinning these measurements. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's physicochemical profile.

Core Physical and Chemical Identifiers

A foundational understanding of a compound begins with its fundamental identifiers and properties. Bibutyryl is cataloged under CAS Number 5455-24-3.[3][4] It is also referred to by several synonyms, including 4,5-Octadione, Dipropyl Diketone, and n-Octane-4,5-dione.[1][3][5]

Table 1: Key Physical Properties of Bibutyryl (this compound)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₄O₂ | [3][4] |

| Molecular Weight | 142.20 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Fruity, slightly sweet; pungent, buttery at high concentrations | [1][2] |

| Boiling Point | 168 °C (441.20 K) at 760 mmHg | [1][3][4] |

| 68-70 °C at 20 mmHg | [6] | |

| Melting Point | 6.63 °C (279.78 K) (Calculated) | [3] |

| 14.93 °C (Estimated) | [4] | |

| Density | 0.908 - 0.918 g/cm³ at 20 °C | [2] |

| ~0.93 g/cm³ at 20°C | [1] | |

| Solubility | Practically insoluble in water; Soluble in ethanol and organic solvents | [1][2] |

| Vapor Pressure | 1.7 ± 0.3 mmHg at 25 °C (Predicted) | [4] |

| Refractive Index | 1.414 - 1.424 at 20 °C |[2] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is paramount for chemical identification, purity assessment, and process design. The following sections detail field-proven methodologies for key properties of liquid compounds like Bibutyryl.

Boiling Point Determination via the Capillary Method

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] This property is a critical indicator of purity. The capillary method, often employing a Thiele tube, is a microscale technique suitable for determining the boiling point of small sample volumes.

Causality and Principle: As the liquid is heated, the air trapped in the inverted capillary tube is displaced by the substance's vapor. When the liquid's vapor pressure exceeds the atmospheric pressure, a steady stream of bubbles emerges from the capillary.[8] Upon cooling, the vapor pressure drops. The boiling point is recorded at the precise moment the bubbling ceases and the liquid begins to enter the capillary tube, as this is when the vapor pressure equals the external atmospheric pressure.[8][9]

Experimental Protocol:

-

Sample Preparation: Fill a small test tube or fusion tube with approximately 2-3 mL of Bibutyryl.[7]

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[10]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. Ensure the sample is level with the thermometer bulb.[9]

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the heat is applied to the side arm.[9] This design promotes uniform heating via convection currents.

-

Observation: Heat the apparatus gently. Observe for the emergence of a rapid and continuous stream of bubbles from the capillary tip.[9]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to recede into the capillary tube is the boiling point. Record this temperature.

-

Pressure Correction: Note the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Workflow Visualization:

Caption: Workflow for Boiling Point Determination.

Density Measurement

Density, the mass per unit volume, is an intrinsic physical property useful for substance identification and concentration determination.[11] For liquids, it is commonly measured using a graduated cylinder and balance for basic accuracy, or a pycnometer (specific gravity bottle) for higher precision.

Causality and Principle: This protocol relies on the direct measurement of a precisely known volume of liquid and its corresponding mass. The ratio of mass to volume yields the density. Temperature control is critical as a liquid's volume, and thus its density, is temperature-dependent.[12]

Experimental Protocol (Using Volumetric Glassware):

-

Mass of Empty Vessel: Place a clean, dry graduated cylinder or volumetric flask on a calibrated digital balance and tare it, or record its empty mass (m₁).[13][14]

-

Volume Measurement: Carefully add a specific volume of Bibutyryl (e.g., 10.00 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[13]

-

Mass of Filled Vessel: Place the graduated cylinder containing the liquid back on the balance and record the new mass (m₂).[14]

-

Temperature: Measure and record the temperature of the liquid.

-

Calculation:

-

Mass of liquid (m_liquid) = m₂ - m₁

-

Density (ρ) = m_liquid / Volume

-

Ensure units are consistent (e.g., g/mL or g/cm³).[11]

-

Workflow Visualization:

Caption: Workflow for Density Measurement.

Structural Confirmation via Spectroscopy

While not physical properties in the classical sense, spectroscopic data are indispensable for confirming molecular structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For Bibutyryl (an α-diketone), one would expect characteristic signals for the propyl chains. The protons on the carbons alpha to the carbonyl groups (the -CH₂- groups) are expected to have a chemical shift in the range of 2.0-2.5 ppm.[1][15] The carbonyl carbons themselves would appear significantly downfield in the ¹³C NMR spectrum, potentially around 210 ppm.[1] It's important to note that α-diketones can exhibit keto-enol tautomerism, which would be observable by NMR.[16][17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The most prominent feature for Bibutyryl would be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration. For α-diketones, this typically appears in the region of 1700-1730 cm⁻¹. The exact position can give clues about the conformation of the dicarbonyl system.

-

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments. For Bibutyryl, the molecular ion peak [M]⁺ would be expected at m/z = 142.20.[1] The fragmentation pattern can help confirm the arrangement of the alkyl chains.

Safety, Handling, and Storage

While a comprehensive safety data sheet should always be consulted, general precautions for handling organic liquids apply. Work in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors.[18] Bibutyryl has a flash point of approximately 56.5 °C, indicating it is a flammable liquid.[1][4] Therefore, it should be stored away from ignition sources in a tightly sealed container.[18]

Conclusion

The physical properties of Bibutyryl (this compound) are well-documented, providing a solid foundation for its application in research and industry. The experimental protocols detailed herein represent standard, validated methods for determining these critical parameters. A thorough understanding of these properties and the means to measure them is essential for ensuring the quality, purity, and appropriate application of this versatile α-diketone.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 5455-24-3). Retrieved from [Link].

-

PubChem. (n.d.). This compound | C8H14O2 | CID 138508. Retrieved from [Link].

-

ChemSynthesis. (n.d.). This compound - 5455-24-3, C8H14O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link].

-

PubChem. (n.d.). 4,5-Octanediol | C8H18O2 | CID 521866. Retrieved from [Link].

-

Academia.edu. (2021). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link].

-

ResearchGate. (n.d.). Diketone NMR spectral data. Retrieved from [Link].

-

DOKUZ EYLÜL UNIVERSITY. (n.d.). DENSITY MEASUREMENT EXPERIMENT. Retrieved from [Link].

-

Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link].

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link].

-

Chemsrc. (n.d.). 4,5-Octadione | CAS#:5455-24-3. Retrieved from [Link].

-

National Center for Biotechnology Information. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link].

-

Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Retrieved from [Link].

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link].

-

JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link].

-

Nanalysis. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Retrieved from [Link].

-

WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular). Retrieved from [Link].

-

The Royal Society of Chemistry. (n.d.). Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Retrieved from [Link].

-

Scribd. (n.d.). Density Measurement of Common Liquids. Retrieved from [Link].

-

Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link].

-

directpcw. (2021). Safety Data Sheet - BUTYL BUTYRYL LACTATE. Retrieved from [Link].

Sources

- 1. This compound | 5455-24-3 | Benchchem [benchchem.com]

- 2. This compound | C8H14O2 | CID 138508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 5455-24-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Page loading... [guidechem.com]

- 5. 4,5-Octadione | CAS#:5455-24-3 | Chemsrc [chemsrc.com]

- 6. parchem.com [parchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. batman.edu.tr [batman.edu.tr]

- 13. wjec.co.uk [wjec.co.uk]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 18. directpcw.com [directpcw.com]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 4,5-Octanedione

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4,5-Octanedione, a straight-chain aliphatic α-diketone, presents a unique molecular architecture of interest in various chemical applications, including as a building block in organic synthesis and potentially in the development of novel materials. A thorough understanding of its thermodynamic properties and stability is paramount for its effective utilization and for predicting its behavior in chemical processes. This guide provides a comprehensive overview of the known and predicted thermodynamic characteristics of this compound, its conformational analysis, and its expected thermal and photochemical stability. While experimental thermodynamic data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from established chemical principles, computational predictions, and data from analogous compounds to provide a robust scientific profile. Furthermore, detailed experimental protocols are presented to enable researchers to determine these properties empirically.

Introduction to this compound

This compound (CAS No. 5455-24-3), also known as dipropyl diketone or bibutyryl, is an organic compound with the molecular formula C₈H₁₄O₂.[1] As an α-diketone, its chemical behavior is largely dictated by the two vicinal carbonyl groups. These groups introduce significant polarity and reactivity, influencing the molecule's physical properties and stability. It is described as a yellow liquid with a powerful, pungent, fatty, and buttery aroma at high concentrations, which becomes a more pleasant creamy-buttery scent upon dilution.[1]

Physicochemical and Spectroscopic Properties

A foundational understanding of this compound begins with its fundamental physical and spectroscopic characteristics.

Physical Properties

The physical state and solubility of this compound are crucial for its handling and application in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| Appearance | Yellow liquid | Joint FAO/WHO Expert Committee on Food Additives (JECFA)[1] |

| Boiling Point | ~168 °C | Echemi |

| Density | ~0.93 g/cm³ at 20°C | Echemi |

| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol. | Joint FAO/WHO Expert Committee on Food Additives (JECFA)[1] |

| Refractive Index | 1.41500 to 1.42100 @ 20.00 °C | The Good Scents Company, Parchem |

Spectroscopic Profile

Spectroscopic data provides the means for structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by the characteristic stretching vibrations of the carbonyl groups. Covalent bonds in organic molecules behave like springs, and their vibrations correspond to specific frequencies in the infrared region of the electromagnetic spectrum.[2][3] For an α-diketone like this compound, one would expect a strong absorption band in the region of 1710-1730 cm⁻¹, corresponding to the C=O stretching frequency.[2] The exact position of this band can be influenced by the conformation of the molecule (s-cis vs. s-trans arrangement of the carbonyl groups). The spectrum would also feature C-H stretching and bending vibrations for the propyl chains.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the chemical environment of the protons. The ¹H NMR spectrum would show signals corresponding to the methyl (CH₃) and methylene (CH₂) groups of the two propyl chains. The methylene groups adjacent to the carbonyls (α-protons) would be deshielded and appear at a lower field compared to the other methylene and methyl protons. The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbons in the downfield region (typically >200 ppm), along with signals for the aliphatic carbons.

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would be observed at m/z = 142. The fragmentation pattern would likely involve cleavage of the C-C bond between the two carbonyl groups and α-cleavage at the carbonyl groups, leading to characteristic fragment ions.

Thermodynamic Properties

The thermodynamic properties of a compound govern its energy content and its behavior in chemical reactions and phase transitions.

Conformational Analysis and Energy Landscape

The flexibility of this compound, due to rotation around its single bonds, allows it to exist in various conformations. The most significant of these is the rotation around the central C4-C5 bond, which dictates the relative orientation of the two carbonyl groups.

The two primary planar conformations are:

-

Anti-periplanar (trans) : The two C=O bonds are oriented in opposite directions (dihedral angle ≈ 180°). This is generally the most stable conformation for acyclic α-diketones as it minimizes steric hindrance between the alkyl groups and electrostatic repulsion between the carbonyl bond dipoles.[4]

-

Syn-periplanar (cis) : The two C=O bonds are eclipsed (dihedral angle ≈ 0°). This conformation is of higher energy due to maximum steric and electrostatic repulsion.[4]

Between these two extremes lie non-planar gauche or skewed conformations. A relaxed potential energy surface scan, a common computational chemistry technique, can be used to map the energy landscape of this rotation.

Caption: Simplified potential energy diagram for rotation around the C4-C5 bond in this compound.

Enthalpy, Entropy, and Gibbs Free Energy of Formation

| Thermodynamic Property | Predicted Value | Method | Source |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -433.61 kJ/mol | Joback | Cheméo |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -241.36 kJ/mol | Joback | Cheméo |

| Enthalpy of Vaporization (ΔvapH°) | 46.89 kJ/mol | Joback | Cheméo |

It is important to note that these are theoretical predictions and should be confirmed by experimental measurements. The negative enthalpy of formation indicates that the formation of this compound from its constituent elements in their standard states is an exothermic process. The Gibbs free energy of formation, also negative, suggests that the formation of the compound is thermodynamically favorable under standard conditions.

Stability and Reactivity

The stability of this compound is influenced by its susceptibility to thermal and photochemical degradation, as well as its reactivity towards other chemical species.

Thermal Stability

Aliphatic ketones are generally stable compounds, but can undergo decomposition at elevated temperatures. The primary thermal decomposition pathway for ketones often involves cleavage of the C-C bonds adjacent to the carbonyl group (α-cleavage). For this compound, this could lead to the formation of various radical species.

A plausible thermal decomposition pathway could be initiated by the homolytic cleavage of the C4-C5 bond between the two carbonyl groups, which is expected to be the weakest bond in the molecule.

Caption: A potential thermal decomposition pathway for this compound.

Photochemical Stability

α-Diketones are known to be photochemically active. Upon absorption of UV light, they can be excited to a singlet or triplet state, which can then undergo various reactions. A common photochemical reaction for ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the carbonyl group.

For this compound, irradiation with UV light could initiate a Norrish Type I cleavage, leading to the formation of butanoyl and propyl radicals, which can then undergo further reactions. Another possibility is intramolecular cyclization or reactions with other molecules in the system. The photochemical decomposition of α-diketones can be complex and may lead to a variety of products.[5][6]

Reactivity of the α-Diketone Moiety

The adjacent carbonyl groups in this compound create an electron-deficient region, making the carbonyl carbons susceptible to nucleophilic attack. The presence of two carbonyl groups also enhances the acidity of the α-hydrogens (on C3 and C6) compared to monoketones, although not as significantly as in β-dicarbonyl compounds. This allows for enolate formation and subsequent reactions at the α-positions.

Experimental Determination of Thermodynamic Properties and Stability

To obtain precise and reliable data, experimental measurements are essential. The following section outlines standard protocols for characterizing the thermodynamic properties and stability of this compound.

Synthesis and Purification

A common method for the synthesis of α-diketones is the oxidation of the corresponding α-hydroxyketone or the direct oxidation of a methylene group adjacent to a carbonyl group.[7] For this compound, a plausible synthetic route would be the oxidation of 4-hydroxy-5-octanone.

Caption: A plausible synthetic workflow for this compound.

Protocol for Synthesis (General Example):

-

α-Bromination: React 4-octanone with a brominating agent such as N-bromosuccinimide (NBS) to form 5-bromo-4-octanone.

-

Hydrolysis: Hydrolyze the α-bromo ketone to the corresponding α-hydroxy ketone, 4-hydroxy-5-octanone, using a suitable base.

-

Oxidation: Oxidize the α-hydroxy ketone to this compound using a mild oxidizing agent like Swern oxidation or Dess-Martin periodinane.

-

Purification: Purify the resulting this compound by distillation or column chromatography.

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

DSC is a powerful technique for studying the thermal stability of a compound by measuring the heat flow into or out of a sample as a function of temperature.[8][9]

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of purified this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above its expected decomposition point.

-

Data Analysis: The resulting thermogram will show endothermic or exothermic events. An endothermic peak will correspond to the boiling point, while sharp exothermic peaks at higher temperatures typically indicate thermal decomposition. The onset temperature of the decomposition peak provides a measure of the thermal stability.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be calculated.

Experimental Protocol for Bomb Calorimetry:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm).

-

Immersion: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter).

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water is measured with high precision.

-

Calculation: From the temperature change and the known heat capacity of the calorimeter, the heat of combustion is calculated. The standard enthalpy of formation can then be determined using Hess's Law.

Conclusion

This compound is an α-diketone with interesting chemical properties. While comprehensive experimental thermodynamic data is not widely available, this guide provides a detailed overview based on its physicochemical properties, computational predictions, and the known chemistry of related compounds. The outlined experimental protocols offer a clear path for researchers to empirically determine the thermodynamic parameters and stability of this compound. Such data will be invaluable for its application in organic synthesis, materials science, and other areas of chemical research.

References

-

The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. (2025). ResearchGate. [Link]

-

α-Diketone synthesis by oxidation. Organic Chemistry Portal. [Link]

-

Recent Developments in the Synthesis of β-Diketones. (2020). Molecules. [Link]

-

This compound. PubChem. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Experimental Determination of the Standard Gibbs Energy of Formation of Fe 3–x V x O 4 at 1473 K. (2021). MDPI. [Link]

-

Differential Scanning Calorimetry (DSC). TA Instruments. [Link]

-

Calorimetric Studies of the Mg-Pt System. (2021). MDPI. [Link]

-

Recent photochemistry of α-diketones. (2025). ResearchGate. [Link]

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2018). Journal of Visualized Experiments. [Link]

-

Calorimetric and computational study of enthalpy of formation of 3,6-dibutanoic-1,2,4,5-tetroxane. (1998). PubMed. [Link]

-

Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. (2016). Molecules. [Link]

-

¹H NMR spectra of 4Pt-im in 1:1 v/v D2O:acetone-d6 over time at 400... ResearchGate. [Link]

-

Infrared spectroscopy. (2022). Chemistry LibreTexts. [Link]

-

Standard molar entropy. Wikipedia. [Link]

-

Differential Scanning Calorimetry (DSC). Duke Kunshan University. [Link]

-

Reactions of Beta-Dicarbonyl Compounds. (2018). YouTube. [Link]

-

Experimental formation enthalpies for intermetallic phases and other inorganic compounds. (2017). Scientific Data. [Link]

-

Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Enthalpy of Formation of Acyclic Saturated Ketones. (2025). ResearchGate. [Link]

-

Standard Entropy of Reaction. (2014). YouTube. [Link]

-

Experimental Gibbs Free Energy Considerations in the Nucleation and Growth of Single-Walled Carbon Nanotubes. (2005). The Journal of Physical Chemistry B. [Link]

-

Mechanical Synthesis and Calorimetric Studies of the Enthalpies of Formation of Chosen Mg-Pd Alloys. (2024). MDPI. [Link]

-

Temperature calibration of differential scanning calorimeters. sump4.com. [Link]

-

Disrupting the Photochemical Landscape of a β‑Diketone via Electrostatic Perturbation of Ground-State Tautomers. (2025). Journal of the American Chemical Society. [Link]

-

β-dicarbonyl compounds Definition. Fiveable. [Link]

-

Evaluating Entropy and Entropy Changes. (2023). Chemistry LibreTexts. [Link]

-

4,5-Octanediol. PubChem. [Link]

-

Gibbs Free Energy. (2023). Chemistry LibreTexts. [Link]

-

Infrared (IR) Spectroscopy. University of Colorado Boulder. [Link]

-

Differential scanning calorimetry. Wikipedia. [Link]

-

Calorimetric Studies of Magnesium-Rich Mg-Pd Alloys. (2020). Materials. [Link]

-

Recent Developments in the Synthesis of β-Diketones. (2020). MDPI. [Link]

-

Dicarbonyl. Wikipedia. [Link]

-

Bond dissociation energies. CRC Handbook of Chemistry and Physics. [Link]

-

Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. (2015). Journal of Organic Chemistry. [Link]

-

The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. (2022). MDPI. [Link]

-

Photochemical α-cleavage of ketones: revisiting acetone. (2003). Photochemical & Photobiological Sciences. [Link]

-

From β-Dicarbonyl Chemistry to Dynamic Polymers. (2021). Chemical Reviews. [Link]

-

Bond dissociation energy. Wikipedia. [Link]

-

ALEKS: Calculating reaction entropy using standard molar entropies of reactants. (2021). YouTube. [Link]

-

Aspersorbiciols A and B, Two Hybrid Sorbicillinoids with an Undescribed Skeleton from a Marine-Derived Fungus Aspergillus sp. GXIMD02072. (2026). Organic Letters. [Link]

Sources

- 1. This compound | C8H14O2 | CID 138508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. This compound | 5455-24-3 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Diketone synthesis by oxidation [organic-chemistry.org]

- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

The Dawn of the Diketone: A Technical Chronicle of the Discovery and History of Aliphatic Alpha-Diketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide navigates the historical landscape of aliphatic α-diketones, tracing their journey from initial discovery to the establishment of foundational synthetic methodologies. Eschewing a conventional review format, this document provides a narrative built on the pillars of scientific integrity, offering field-proven insights into the pioneering experimental work that first brought this important class of compounds to light. We delve into the seminal contributions of chemists such as Hans von Pechmann, credited with the first synthesis of diacetyl, and explore the subsequent development of key synthetic reactions like the Riley oxidation. By examining the original experimental protocols and the scientific reasoning of the time, this guide offers a comprehensive understanding of the intellectual and technical evolution that underpins our modern grasp of α-diketone chemistry. Detailed experimental workflows, mechanistic diagrams, and comparative data tables are provided to furnish researchers with a thorough and practical historical and technical perspective.

Introduction: The Emergence of a Key Functional Group

The vicinal dicarbonyl motif of α-diketones represents a cornerstone in organic synthesis and chemical biology. These compounds, characterized by two adjacent carbonyl groups, are not only pivotal intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals but are also found in nature, contributing to the flavor and aroma of various foods.[1][2] The unique electronic properties conferred by the proximal carbonyls endow α-diketones with a rich and varied reactivity, making them valuable precursors for the construction of complex molecular architectures, including heterocycles and carbocycles.

This guide provides a detailed exploration of the discovery and early history of aliphatic α-diketones, a class of compounds that, despite their apparent simplicity, presented significant synthetic challenges to early organic chemists. We will journey back to the late 19th and early 20th centuries to uncover the first successful syntheses, understand the experimental rationale of the pioneers in this field, and appreciate the ingenuity that laid the groundwork for the sophisticated synthetic methods employed today.

The Genesis of Aliphatic α-Diketones: von Pechmann's Pioneering Synthesis of Diacetyl

The distinction of being the first to prepare a simple aliphatic α-diketone belongs to the German chemist Hans von Pechmann.[1][3] In the late 19th century, a period of burgeoning understanding in organic chemistry, the synthesis of new functional group arrangements was a primary objective.[4][5][6][7] The prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms, had been challenged but the synthesis of novel organic structures from simpler precursors remained a formidable task.

In 1888, von Pechmann reported the synthesis of diacetyl (2,3-butanedione), the simplest aliphatic α-diketone, from isonitrosoacetone. This work was a landmark achievement, demonstrating a controlled and logical approach to the construction of a previously inaccessible functional group.

Causality Behind the Experimental Choices in the Late 19th Century